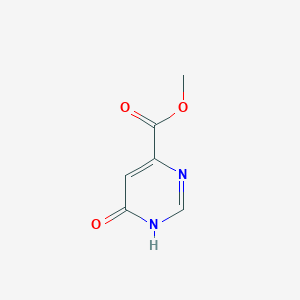

Methyl 6-hydroxypyrimidine-4-carboxylate

Overview

Description

“Methyl 6-hydroxypyrimidine-4-carboxylate” is a chemical compound . It is often used as a building block in chemical synthesis .

Synthesis Analysis

The synthesis of “Methyl 6-hydroxypyrimidine-4-carboxylate” and related compounds has been discussed in several studies . For instance, one study provides an overview of the chemistry and biological significance of pyrimido[4,5-d] pyrimidine and pyrimido[5,4-d]pyrimidine analogs . Another source mentions that Chemicalbook can provide 2 synthetic routes for this compound .Chemical Reactions Analysis

The chemical reactions involving “Methyl 6-hydroxypyrimidine-4-carboxylate” and related compounds have been discussed in several studies . For example, one study discusses the synthesis of pyrimidines and mentions an oxidative annulation involving anilines, aryl ketones, and DMSO .Scientific Research Applications

Metabolic Functionalization in Drug Molecules

Methyl 6-hydroxypyrimidine-4-carboxylate is involved in the metabolic hydroxy and carboxy functionalization of alkyl moieties in drug molecules. These modifications significantly alter the hydrophobicity of alkyl moieties, thereby affecting the pharmacologic activity of the parent drug. Hydroxy functionalization can lead to loss, attenuation, or retention of pharmacologic activity, while carboxy functionalization generally results in a loss of activity, with few exceptions where activity is retained. The review by El-Haj and Ahmed (2020) discusses how metabolic changes depend on the drug's molecular structure and impact pharmacologic activity, providing a basis for predicting the effects of such modifications on existing or planned drug molecules El-Haj & Ahmed, 2020.

Xylan Derivatives and Biopolymer Applications

Research on xylan derivatives, including those related to Methyl 6-hydroxypyrimidine-4-carboxylate, shows promise in creating new biopolymer ethers and esters with specific properties. Petzold-Welcke et al. (2014) describe the chemical modification of xylan to produce biopolymers with varied functional groups, leading to specific properties based on the degree of substitution and substitution pattern. Such xylan esters have potential applications in drug delivery and as antimicrobial agents, showcasing the versatility of Methyl 6-hydroxypyrimidine-4-carboxylate derivatives in materials science Petzold-Welcke, Schwikal, Daus, & Heinze, 2014.

DNA Methylation Profiling Techniques

DNA methylation, an epigenetic modification crucial for regulating gene expression, involves complex patterns that are significant for a broad range of biological processes and diseases. Yong, Hsu, and Chen (2016) provide an overview of DNA methylation profiling techniques, including the role of Methyl 6-hydroxypyrimidine-4-carboxylate derivatives in these methods. This review highlights the advances in sequencing technologies that enable genome-wide profiling at high resolution, crucial for understanding the biological implications of DNA methylation patterns Yong, Hsu, & Chen, 2016.

Antioxidant Activity Analysis Methods

The study of antioxidants, including compounds related to Methyl 6-hydroxypyrimidine-4-carboxylate, is vital across various fields. Munteanu and Apetrei (2021) critically present the most important tests used to determine antioxidant activity, discussing the detection mechanisms, applicability, advantages, and disadvantages of these methods. This comprehensive review aids in understanding the antioxidant analysis and the determination of antioxidant capacity, essential for evaluating the health implications of these compounds Munteanu & Apetrei, 2021.

Safety and Hazards

Mechanism of Action

Target of Action

Related compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-inflammatory properties . These compounds interact with active residues of ATF4 and NF-kB proteins .

Mode of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

properties

IUPAC Name |

methyl 6-oxo-1H-pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-6(10)4-2-5(9)8-3-7-4/h2-3H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRASTPGFHWCZFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70288853 | |

| Record name | methyl 6-hydroxypyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-hydroxypyrimidine-4-carboxylate | |

CAS RN |

7399-93-1 | |

| Record name | 7399-93-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 6-hydroxypyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-Chloro-2-(difluoromethoxy)phenyl]methanol](/img/structure/B1417315.png)

![1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine](/img/structure/B1417320.png)

![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1417321.png)

![2,6-Dimethyl-4-[2-(piperidin-4-yl)ethyl]morpholine](/img/structure/B1417328.png)

![1-[2-(2-Chlorophenyl)cyclopropyl]ethan-1-one](/img/structure/B1417329.png)

![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B1417333.png)